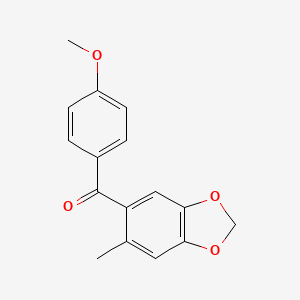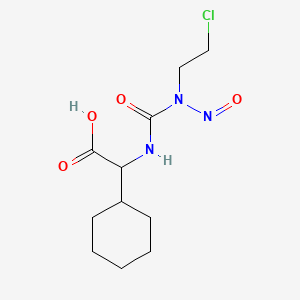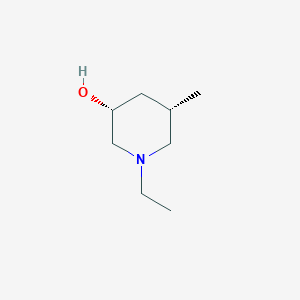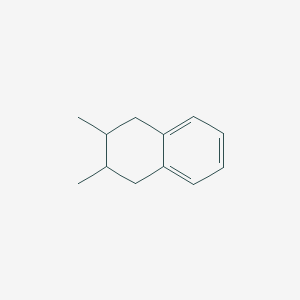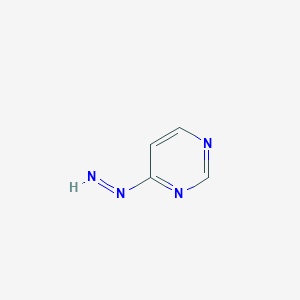![molecular formula C14H12O6 B13809638 (1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoeleutherin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a base can yield isoeleutherin .
Industrial Production Methods
Industrial production of isoeleutherin typically involves the extraction and purification from natural sources, such as the bulbs of Eleutherine bulbosa. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Isoeleutherin undergoes various chemical reactions, including:
Oxidation: Isoeleutherin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of isoeleutherin can yield hydroquinone derivatives.
Substitution: Isoeleutherin can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Aplicaciones Científicas De Investigación
Isoeleutherin has a wide range of scientific research applications:
Chemistry: Isoeleutherin is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its role in modulating immune responses and its potential as an antifungal and antiviral agent.
Medicine: Isoeleutherin is investigated for its anticancer properties and its ability to inhibit tumor growth.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Isoeleutherin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, isoeleutherin modulates immune responses by affecting T-helper cell activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- (3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]Dodecane-2,8-Dione
- 5-Bromo-benzo[de]isochromene-1,3-dione
Uniqueness
Isoeleutherin is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and its ability to undergo a variety of chemical reactions. Its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties, further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C14H12O6 |
|---|---|
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14-/m0/s1 |
Clave InChI |
NNXPHSFVRRTOJM-UWORMDEDSA-N |
SMILES isomérico |
C[C@H]1CC2=C([C@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
SMILES canónico |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


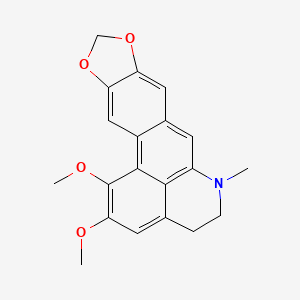
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
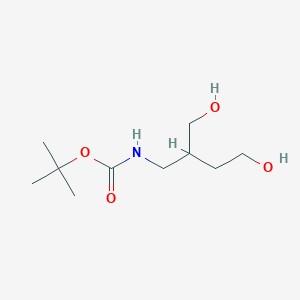
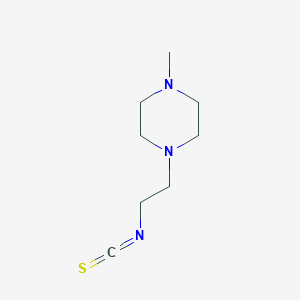
![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
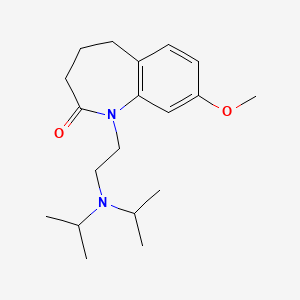
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
